Cas no 1609404-01-4 ((4-ethyl-1-piperazinyl)acetic acid hydrate)

(4-ethyl-1-piperazinyl)acetic acid hydrate Chemical and Physical Properties
Names and Identifiers
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- (4-ethyl-1-piperazinyl)acetic acid hydrate
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- MDL: MFCD13193883
- Inchi: 1S/C8H16N2O2.H2O/c1-2-9-3-5-10(6-4-9)7-8(11)12;/h2-7H2,1H3,(H,11,12);1H2
- InChI Key: ZDVRWKNMWGTWOS-UHFFFAOYSA-N
- SMILES: C(N1CCN(CC)CC1)C(=O)O.O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
(4-ethyl-1-piperazinyl)acetic acid hydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB216284-1 g |
(4-Ethyl-1-piperazinyl)acetic acid hydrate; 95% |
1609404-01-4 | 1g |
€128.10 | 2023-02-05 | ||
A2B Chem LLC | AI88075-5g |
(4-ethyl-1-piperazinyl)acetic acid hydrate |
1609404-01-4 | 95% | 5g |
$212.00 | 2024-04-20 | |
abcr | AB216284-5 g |
(4-Ethyl-1-piperazinyl)acetic acid hydrate; 95% |
1609404-01-4 | 5g |
€365.50 | 2023-02-05 | ||
abcr | AB216284-5g |
(4-Ethyl-1-piperazinyl)acetic acid hydrate, 95%; . |
1609404-01-4 | 95% | 5g |
€381.90 | 2025-03-19 | |
1PlusChem | 1P00J1UZ-1g |
(4-ethyl-1-piperazinyl)acetic acid hydrate |
1609404-01-4 | 95% | 1g |
$61.00 | 2025-03-01 | |
1PlusChem | 1P00J1UZ-5g |
(4-ethyl-1-piperazinyl)acetic acid hydrate |
1609404-01-4 | 95% | 5g |
$212.00 | 2025-03-01 | |
Ambeed | A624113-1g |
2-(4-Ethylpiperazin-1-yl)acetic acid hydrate |
1609404-01-4 | 98% | 1g |
$78.0 | 2024-04-23 | |
eNovation Chemicals LLC | Y1249652-5g |
(4-ethyl-1-piperazinyl)acetic acid hydrate |
1609404-01-4 | 95% | 5g |
$315 | 2025-02-21 | |
eNovation Chemicals LLC | Y1249652-5g |
(4-ethyl-1-piperazinyl)acetic acid hydrate |
1609404-01-4 | 95% | 5g |
$315 | 2024-06-06 | |
abcr | AB216284-1g |
(4-Ethyl-1-piperazinyl)acetic acid hydrate, 95%; . |
1609404-01-4 | 95% | 1g |
€137.20 | 2025-03-19 |
(4-ethyl-1-piperazinyl)acetic acid hydrate Related Literature
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
Additional information on (4-ethyl-1-piperazinyl)acetic acid hydrate
Introduction to (4-ethyl-1-piperazinyl)acetic Acid Hydrate (CAS No. 1609404-01-4)
Compound with the chemical name (4-ethyl-1-piperazinyl)acetic acid hydrate and the CAS number 1609404-01-4 is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the piperazine derivative class, which is widely recognized for its diverse biological activities and potential therapeutic applications. The hydrate form indicates that the compound is associated with water molecules, which can influence its solubility, stability, and reactivity.
The structural framework of (4-ethyl-1-piperazinyl)acetic acid hydrate consists of a piperazine ring substituted with an ethyl group at the 4-position and an acetic acid moiety. Piperazine derivatives are well-documented for their role as pharmacophores in various drug molecules due to their ability to interact with biological targets such as enzymes and receptors. The acetic acid group introduces a carboxylic acid functionality, which can participate in hydrogen bonding and ionic interactions, further enhancing its potential for biological activity.
In recent years, there has been a growing interest in piperazine-based compounds due to their versatility in drug design. Research has demonstrated that modifications on the piperazine ring can significantly alter the pharmacological properties of these molecules. For instance, studies have shown that substituents at the 1-position and 4-position of the piperazine ring can influence binding affinity and selectivity towards specific targets. This flexibility makes (4-ethyl-1-piperazinyl)acetic acid hydrate a valuable scaffold for developing novel therapeutic agents.
One of the most compelling aspects of (4-ethyl-1-piperazinyl)acetic acid hydrate is its potential application in the treatment of neurological disorders. Piperazine derivatives have been extensively studied for their role as serotonin receptor antagonists, dopamine receptor modulators, and antipsychotic agents. The presence of the acetic acid group may enhance its interaction with biological targets, making it a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of piperazine derivatives. Molecular docking studies have been conducted to evaluate the binding affinity of (4-ethyl-1-piperazinyl)acetic acid hydrate towards various receptors. These studies suggest that this compound may exhibit significant activity against enzymes involved in inflammation and pain pathways. This finding opens up new avenues for developing drugs targeting these conditions.
The synthesis of (4-ethyl-1-piperazinyl)acetic acid hydrate involves multi-step organic reactions, including nucleophilic substitution and condensation reactions. The hydrate form is typically obtained by crystallization from a suitable solvent system, ensuring high purity and stability. The choice of solvent can influence the yield and quality of the final product, making optimization of synthetic conditions crucial for industrial-scale production.
In addition to its pharmaceutical applications, (4-ethyl-1-piperazinyl)acetic acid hydrate has potential uses in research and development. Its unique chemical structure makes it a valuable intermediate for synthesizing more complex molecules. Researchers may utilize this compound to develop novel analogs with enhanced biological activity or improved pharmacokinetic properties.
The solubility profile of (4-ethyl-1-piperazinyl)acetic acid hydrate is another important consideration for its practical applications. Hydrated compounds often exhibit higher solubility compared to their anhydrous counterparts, which can facilitate formulation into drug products. However, factors such as pH and temperature can affect solubility, necessitating careful optimization during product development.
Evaluation of the toxicological profile is essential before advancing (4-ethyl-1-piperazinyl)acetic acid hydrate into clinical trials. In vitro toxicity assays have been performed to assess its potential adverse effects on human cells and tissues. These studies provide critical insights into its safety profile and help determine appropriate dosages for further testing.
The future prospects of (4-ethyl-1-piperazinyl)acetic acid hydrate are promising, given its diverse biological activities and synthetic versatility. Ongoing research aims to explore new derivatives with improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development of novel therapeutic agents based on this compound.
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